1-chloro-1,2,2-trifluoro-ethane
CAS No.: 1330-45-6
Cat. No.: VC0224436
Molecular Formula: C2H2ClF3
Molecular Weight: 118.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1330-45-6 |
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Molecular Formula | C2H2ClF3 |
Molecular Weight | 118.48 g/mol |
IUPAC Name | 1-chloro-1,2,2-trifluoroethane |
Standard InChI | InChI=1S/C2H2ClF3/c3-1(4)2(5)6/h1-2H |
Standard InChI Key | FWAQVJAOVDYHAF-UHFFFAOYSA-N |
Canonical SMILES | C(C(F)Cl)(F)F |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
1-Chloro-1,2,2-trifluoro-ethane can be precisely identified through several key parameters that distinguish it from other halogenated compounds. The molecular structure features chlorine substitution at the first carbon position, with fluorine atoms distributed according to the naming convention.
Identification Parameter | Value |
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Common Name | 1-chloro-1,2,2-trifluoro-ethane |
CAS Number | 431-07-2 |
Molecular Formula | C₂H₂ClF₃ |
Systematic Name | 1-Chloro-1,2,2-trifluoroethane |
These identification parameters are essential for scientific communication, regulatory compliance, and database searches related to this compound .
Structural Characteristics
The structure of 1-chloro-1,2,2-trifluoro-ethane features a unique arrangement of halogen atoms that significantly influences its chemical behavior. The positioning of the chlorine atom at the first carbon creates an asymmetric electronic distribution throughout the molecule. The presence of three fluorine atoms contributes to the compound's stability through the formation of strong carbon-fluorine bonds, which are among the most robust covalent bonds in organic chemistry.
Physical and Chemical Properties
Physical Properties
The physical properties of 1-chloro-1,2,2-trifluoro-ethane determine its behavior in various environments and applications. Based on available data, the following properties have been documented:
Physical Property | Value |
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Molecular Weight | 118.48500 g/mol |
Exact Mass | 117.98000 |
LogP | 1.78590 |
The LogP value of 1.78590 indicates moderate lipophilicity, suggesting the compound has greater solubility in organic solvents than in water. This property has important implications for its environmental fate, biological interactions, and potential applications as a solvent .
Several important physical parameters remain undocumented in the available literature, including:
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Density
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Boiling point
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Melting point
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Flash point
This highlights the need for further experimental characterization of this compound .
Chemical Reactivity
While specific reactivity data for 1-chloro-1,2,2-trifluoro-ethane is limited in the available literature, general principles of organofluorine chemistry suggest that:
Research on related compounds indicates that halogenated ethanes can undergo various transformations, including reductive dehalogenation under appropriate conditions .
Regulatory Classification and Commerce
Harmonized System Code Classification
According to available data, 1-chloro-1,2,2-trifluoro-ethane is classified under the Harmonized System (HS) Code 2903791090, which encompasses "halogenated derivatives of methane, ethane or propane (HCFCs) only with fluorine and chlorine." This classification is significant for international trade regulations and tariff determinations .
Regulatory Aspect | Value |
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Supervision Conditions | 14xy (import license, export license) |
VAT | 17.0% |
Tax Rebate Rate | 9.0% |
MFN Tariff | 5.5% |
General Tariff | 30.0% |
These regulatory details suggest that 1-chloro-1,2,2-trifluoro-ethane is subject to significant oversight, likely due to environmental considerations similar to other halogenated hydrocarbons .
Synthesis and Production Methods
Reaction Conditions and Considerations
Research on related halogenated ethanes indicates that reaction conditions significantly impact the efficiency and selectivity of synthesis:
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Solvent effects: Studies on similar compounds found that methanol, dimethyl formamide, and ethanol were particularly effective solvents for certain halogenation reactions
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Temperature sensitivity: Reactions typically require controlled temperatures, with optima ranging from 80-120°C depending on the specific transformation and solvent system
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Catalyst selection: Zero-valent zinc has been demonstrated as an effective reducing agent for certain dechlorination reactions of related compounds
These findings provide valuable insights for potential synthetic approaches to 1-chloro-1,2,2-trifluoro-ethane, though specific optimization would be necessary.
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